(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound "(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a benzothiazole-dioxine hybrid featuring a unique stereochemical configuration (Z-isomer) and functional group arrangement. Its structure combines a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and a methyl group at position 4. The thiazol-2(3H)-ylidene moiety is conjugated with a 5,6-dihydro-1,4-dioxine-2-carboxamide group, imparting both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-21-7-6-19-13-5-4-12(2)10-15(13)24-17(19)18-16(20)14-11-22-8-9-23-14/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLZDXSZVOMNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxyethyl group and the dioxine ring. The final step involves the formation of the carboxamide linkage.
Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Ethoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether in the presence of a base like potassium carbonate.
Formation of Dioxine Ring: The dioxine ring can be introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.
Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets. Its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its unique structure may offer advantages in terms of selectivity and potency compared to other compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The ethoxyethyl and dioxine moieties may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Structural Differences:
Computational Similarity Analysis
Per , molecular similarity metrics such as Tanimoto and Dice coefficients (calculated using MACCS or Morgan fingerprints) can quantify structural overlap. For example:
- Tanimoto (MACCS): The target compound likely shares <60% similarity with thiazol-5-ylmethyl carbamates due to divergent functional groups (e.g., carboxamide vs. urea).
- Dice (Morgan): Higher similarity (>70%) may exist with 1,4-benzodioxine derivatives due to shared dioxine motifs, though the thiazole substitution pattern reduces exact matches .
Research Implications and Limitations
- Strengths: The hybrid structure balances lipophilicity and polarity, addressing a common challenge in drug design.
- Gaps: No experimental data on solubility, toxicity, or target binding is provided in the evidence, necessitating further in vitro studies.
- Computational Predictions: Machine learning models () could prioritize this compound for synthesis based on its unique fingerprint compared to known bioactive molecules.
Biological Activity
The compound (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a member of the benzo[d]thiazole family, which has garnered significant interest due to its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.54 g/mol. The structure features a benzo[d]thiazole moiety, which is known for its biological relevance, particularly in antimicrobial and anticancer activities. The presence of the dioxine and carboxamide groups further enhances its potential as a pharmacological agent.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.54 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study evaluated several derivatives of benzothiazole against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results showed that these compounds exhibited moderate to potent activity against these pathogens, suggesting that the structural components of the compound contribute to its efficacy .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways . The unique structural features of This compound may enhance its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds in this class have shown promise in anti-inflammatory applications. Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized five new derivatives of benzothiazoles and evaluated their antimicrobial activity against various strains. The presence of electron-withdrawing groups was found to enhance the antibacterial properties significantly .
- Anticancer Mechanisms : Another research effort highlighted the anticancer potential of benzothiazole derivatives, showing that they could inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
